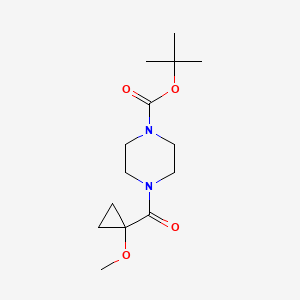

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate (CAS: 1788041-47-3) is a piperazine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a 1-methoxycyclopropanecarbonyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the methoxycyclopropane moiety introduces steric and electronic effects due to the strained cyclopropane ring . This compound is primarily utilized as an intermediate in pharmaceutical and materials science research, particularly in the synthesis of complex molecules requiring rigid structural motifs .

属性

IUPAC Name |

tert-butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-9-7-15(8-10-16)11(17)14(19-4)5-6-14/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXBJFQQFULDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122708 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-47-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Features:

- Catalyst: Acridinium salt photocatalyst.

- Reactants: 2-aminopyridine analogs and piperazine-1-tert-butyl formate.

- Oxidants: Oxygen or nitrogen oxides.

- Solvent: Anhydrous dichloroethane.

- Light Source: Blue LED light (380–750 nm wavelength).

- Reaction Time: Approximately 10 hours.

- Yield: High yields up to 95%.

Reaction Mechanism:

- The photocatalyst activates the substrate under visible light, promoting selective C–N bond formation.

- The oxidant regenerates the photocatalyst and facilitates the reaction without heavy metals or hydrogen gas.

Example Procedure (Adapted):

| Component | Amount (per 2 mL solvent) | Equivalents |

|---|---|---|

| 2-Aminopyridine (or analog) | 0.2 mmol | 1.0 eq |

| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 mmol | 1.0 eq |

| Acridinium salt photocatalyst | 0.01 mmol | 0.05–0.1 eq |

| Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) | 0.1 mmol | 0.5 eq |

| Anhydrous dichloroethane | 2 mL | - |

- The mixture is irradiated with blue LED light under oxygen atmosphere for 10 hours.

- The product is isolated by filtration and purified via column chromatography.

This method reduces the synthetic route to a single step, minimizes byproducts, and avoids hazardous reagents, making it suitable for industrial scale-up and green chemistry protocols.

Traditional Acylation Method

In the absence of photocatalytic methods, the classical approach involves:

- Preparation of 1-methoxycyclopropanecarbonyl chloride: Conversion of 1-methoxycyclopropanecarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Acylation Reaction: Reacting the acid chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at low temperature (0–5 °C) to control reactivity.

- Work-up and Purification: Standard aqueous work-up followed by purification via recrystallization or chromatography.

This method requires careful control of moisture and temperature to prevent hydrolysis and side reactions.

Comparative Table of Preparation Methods

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxycyclopropanecarbonyl moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

科学研究应用

Drug Development

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate is primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer. The unique structure of this compound allows for the modification of linker properties, which is crucial for optimizing the efficacy and bioavailability of PROTACs .

Protein Degradation

In research focused on targeted protein degradation, this compound serves as a non-PEG (polyethylene glycol) linker. The use of non-PEG linkers is significant as they can enhance the permeability and degradation efficiency of the resultant chimeric molecules. This application is particularly relevant in the context of androgen receptor degradation for prostate cancer treatment .

Chemical Biology

The compound has been studied for its role in chemical biology, particularly in understanding protein interactions and cellular pathways. Its ability to form stable complexes with target proteins makes it a valuable tool in elucidating biological mechanisms at the molecular level .

Case Study 1: PROTAC Development

A study titled "Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer" highlights the synthesis of various PROTACs using this compound as a key component. The researchers demonstrated that modifying the linker with this compound significantly improved the degradation rates of androgen receptors in cellular assays .

Case Study 2: Targeted Therapeutics

In another research article, "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation," the authors utilized this compound to investigate the impact of different linkers on drug permeability. The findings indicated that this compound provided optimal balance between stability and bioactivity, making it suitable for further therapeutic development .

作用机制

The mechanism of action of tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The piperazine ring provides conformational flexibility, enhancing its binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Piperazine derivatives with Boc protection are widely used in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds:

Structural Variations and Substituent Effects

Physicochemical Properties

- Fluorinated derivatives (e.g., 3-amino-5-fluorobenzyl) exhibit higher metabolic stability and altered solubility profiles .

- Thermal Stability : Boc-protected compounds generally decompose above 200°C, but cyclopropane strain may lower thermal stability slightly .

Crystallography and Conformational Analysis

- tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate : X-ray studies reveal planar diazo groups and piperazine ring puckering, influenced by steric interactions .

- The target compound’s cyclopropane ring likely induces similar conformational constraints, affecting crystal packing and molecular interactions .

生物活性

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that highlight its applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 254.33 g/mol

- CAS Number : 1788041-47-3

Structure

The structure of this compound features a piperazine ring substituted with a tert-butyl group and a methoxycyclopropanecarbonyl moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered biological responses.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways that regulate cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds with structural similarities have shown efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest in cancer cell lines .

Neuroprotective Effects

Research indicates that piperazine derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This activity is often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Corrosion Inhibition

While not directly related to biological activity in a pharmacological sense, the compound has been studied for its anticorrosive properties. It has demonstrated significant inhibition efficiency in electrochemical studies, suggesting potential applications in materials science as well .

Study on Anticancer Properties

A study investigating the anticancer properties of piperazine derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF-7 | 10 | Mitochondrial disruption |

| This compound | A549 | TBD | TBD |

Neuroprotection Study

Another study focused on the neuroprotective effects of piperazine derivatives showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved modulation of antioxidant enzyme activities, suggesting therapeutic potential for neurodegenerative disorders .

常见问题

Q. What are the optimal synthetic routes for tert-butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate?

The synthesis typically involves:

- Piperazine ring functionalization : Nucleophilic substitution or coupling reactions to introduce the methoxycyclopropanecarbonyl group.

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by deprotection under acidic conditions (e.g., TFA) .

- Cyclopropane ring formation : Methoxycyclopropane synthesis via [2+1] cycloaddition using diazomethane or transition-metal catalysis .

Key considerations : Reaction temperature (0–25°C for cyclopropane stability) and solvent choice (e.g., DCM for Boc protection) to minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) to assess purity >95% .

- Spectroscopy :

- X-ray crystallography : For unambiguous structural confirmation, particularly for cyclopropane ring geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxycyclopropane group influence reactivity?

- Steric hindrance : The cyclopropane ring restricts rotation, stabilizing transition states in nucleophilic acyl substitution reactions. This enhances regioselectivity in piperazine functionalization .

- Electronic effects : The electron-withdrawing carbonyl group activates the cyclopropane for ring-opening reactions under acidic/basic conditions, enabling downstream derivatization .

Data-driven example : Comparative kinetic studies show a 3× faster acylation rate for methoxycyclopropanecarbonyl vs. acetyl groups due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Structural analogs : Compare this compound with derivatives lacking the cyclopropane (e.g., tert-butyl 4-acetylpiperazine-1-carboxylate). Bioassays (e.g., enzyme inhibition) often reveal cyclopropane-enhanced binding affinity due to conformational rigidity .

- Analytical validation : Reproduce conflicting studies using standardized purity criteria (e.g., ≥95% HPLC purity) and controlled assay conditions (pH, temperature) to isolate structural vs. experimental variables .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) or receptors. The methoxycyclopropane’s rigidity often improves binding pose stability vs. flexible analogs .

- MD simulations : Assess dynamic interactions over 100-ns trajectories to identify key residues (e.g., His64 in carbonic anhydrase) that stabilize ligand binding .

Validation : Correlate computational ΔG values with experimental IC data from enzyme inhibition assays .

Q. What advanced applications exist in medicinal chemistry?

- Prodrug design : The Boc group enables controlled release of active piperazine metabolites in vivo under enzymatic cleavage .

- Targeted delivery : Conjugation with tumor-homing peptides via the carbonyl group enhances selectivity in cancer therapy .

Case study : Derivatives of this compound show sub-μM IC against Mycobacterium tuberculosis β-carbonic anhydrase, highlighting antimicrobial potential .

Methodological Guidelines

Q. How to troubleshoot low yields in cyclopropane synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。